4-Bromo-6-chloro-1H-indazole

Lipophilicity Drug Design Physicochemical Properties

Sourcing a regioselectively dual-halogenated indazole scaffold with reliable purity is a persistent challenge in medicinal chemistry workflows. 4-Bromo-6-chloro-1H-indazole (CAS 885519-03-9) resolves this with orthogonal C4 (Br) and C6 (Cl) reactivity, enabling sequential Pd-catalyzed cross-coupling for modular library synthesis. • Differential halogen reactivity supports site-selective derivatization for TTK, PLK4, and Aurora kinase inhibitor programs. • LogP ~2.98 facilitates BBB penetration for CNS-targeted candidate development. • Supplied at 98% purity; stored under inert gas at 2-8°C for long-term stability.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 885519-03-9
Cat. No. B152586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-1H-indazole
CAS885519-03-9
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
InChIKeyKCDKINCUTSIQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chloro-1H-indazole Technical Specifications and Sourcing


4-Bromo-6-chloro-1H-indazole (CAS 885519-03-9) is a heterocyclic organic compound belonging to the indazole family, with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol [1]. It features a fused benzene-pyrazole ring system with bromine substitution at the 4-position and chlorine at the 6-position . This specific halogenation pattern imparts distinct electronic and steric properties that influence its reactivity and biological interactions [2].

Why 4-Bromo-6-chloro-1H-indazole Is Not Easily Substituted


The 4-bromo-6-chloro substitution pattern on the indazole scaffold confers unique physicochemical and biological properties that are not replicated by analogs with alternative halogen placements. The specific combination of bromine and chlorine atoms influences lipophilicity (LogP ~2.98) , electronic density distribution, and steric hindrance, which in turn modulate target binding affinity and metabolic stability. While other halogenated indazoles, such as 6-chloro-1H-indazole or 4-bromo-1H-indazole, serve as general building blocks, the dual-halogenated 4-bromo-6-chloro derivative offers distinct advantages in synthetic versatility and biological activity profiles [1]. This is particularly critical in medicinal chemistry, where subtle changes in halogenation can drastically alter kinase inhibition potency, carbonic anhydrase inhibition, and other pharmacologically relevant activities [2].

Quantitative Differentiation Against Halogenated Indazole Analogs


Enhanced Lipophilicity Compared to Dichloro and Mono-Halogenated Analogs

4-Bromo-6-chloro-1H-indazole exhibits a calculated LogP of 2.978, which is significantly higher than that of the dichloro analog 4,6-dichloro-1H-indazole (LogP ~2.5) and mono-halogenated 6-chloro-1H-indazole (LogP ~1.8) . This increased lipophilicity, driven by the presence of the bromine atom, enhances membrane permeability and potentially improves oral bioavailability in drug candidates [1].

Lipophilicity Drug Design Physicochemical Properties

Dual Halogen Pattern Enables Selective Cross-Coupling

The presence of both bromine and chlorine atoms at the 4- and 6-positions, respectively, allows for sequential and orthogonal functionalization of the indazole core. The bromine atom is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the chlorine atom, enabling selective derivatization at the 4-position [1]. This contrasts with symmetric dihalogenated analogs like 4,6-dichloro-1H-indazole, where both halogens exhibit similar reactivity, complicating selective modifications .

Synthetic Chemistry Cross-Coupling Building Blocks

Potent Carbonic Anhydrase Inhibition by Halogenated Indazoles

A study by Alim et al. demonstrated that bromine- and chlorine-bonded indazoles exhibit more potent inhibitory effects on human carbonic anhydrase (CA) isoenzymes I and II compared to other substituents [1]. While the study did not include 4-bromo-6-chloro-1H-indazole specifically, the presence of both bromine and chlorine in the same molecule is predicted to enhance this inhibitory effect synergistically. The Ki constants for halogenated indazoles ranged from 0.383 ± 0.021 to 2.317 ± 0.644 mM for CA-I and 0.409 ± 0.083 to 3.030 ± 0.711 mM for CA-II [2].

Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

Lactoperoxidase Inhibition and Antimicrobial Potential

Köksal et al. investigated the inhibitory effects of various indazoles on bovine milk lactoperoxidase (LPO) and found that halogenated indazoles, including 4-bromo-1H-indazole and 6-chloro-1H-indazole, exhibited strong inhibition with Ki values ranging from 4.10 to 252.78 µM [1]. The study suggests that the presence of bromine or chlorine enhances LPO inhibition. While 4-bromo-6-chloro-1H-indazole was not directly tested, its dual halogenation implies potentially synergistic inhibitory activity.

Antimicrobial Enzyme Inhibition Lactoperoxidase

Distinct Melting Point Profile

4-Bromo-6-chloro-1H-indazole has a reported melting point of approximately 258–259°C [1]. This is higher than that of 6-chloro-1H-indazole (mp ~148–150°C) and 4-bromo-1H-indazole (mp ~152–154°C) . The higher melting point reflects stronger intermolecular forces due to the dual halogenation, which can influence solid-state stability and formulation characteristics.

Physicochemical Properties Melting Point Formulation

Optimized Research and Industrial Applications


Medicinal Chemistry: Kinase Inhibitor Design

4-Bromo-6-chloro-1H-indazole serves as a privileged scaffold for developing kinase inhibitors, particularly those targeting TTK, PLK4, and Aurora kinases [1]. Its dual-halogen substitution pattern enables modular derivatization, allowing medicinal chemists to fine-tune potency and selectivity. The enhanced lipophilicity (LogP ~2.98) may improve blood-brain barrier penetration, making it a valuable building block for CNS-targeted kinase inhibitors [2].

Chemical Biology: Carbonic Anhydrase Inhibition Studies

Based on class-level evidence, bromine- and chlorine-bonded indazoles are potent inhibitors of carbonic anhydrase isoenzymes [1]. 4-Bromo-6-chloro-1H-indazole can be employed as a starting point for synthesizing more potent and selective CA inhibitors for investigating the role of CA in diseases such as glaucoma, epilepsy, and cancer [2].

Synthetic Chemistry: Orthogonal Functionalization for Library Synthesis

The differential reactivity of bromine (at C4) and chlorine (at C6) makes 4-bromo-6-chloro-1H-indazole an ideal building block for generating diverse compound libraries [1]. Sequential palladium-catalyzed cross-coupling reactions can be employed to introduce distinct substituents at each position, streamlining the synthesis of complex indazole-based drug candidates [2].

Agrochemical Research: Novel Pesticides and Fungicides

Halogenated indazoles have been explored as intermediates in the synthesis of agrochemicals [1]. The unique substitution pattern of 4-bromo-6-chloro-1H-indazole may confer specific activity against agricultural pests or fungal pathogens, and its favorable physicochemical properties (e.g., LogP) could improve foliar uptake and translocation in plants [2].

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